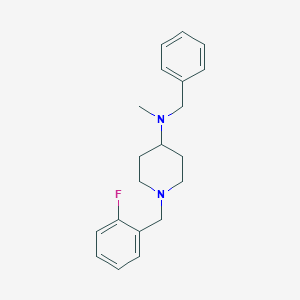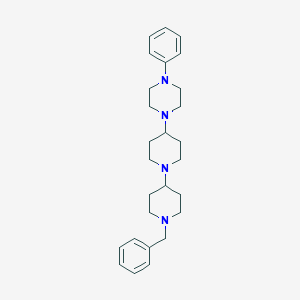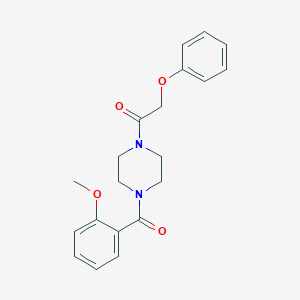![molecular formula C23H30BrN3O B247613 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit selective affinity towards the serotonin 5-HT1D receptor subtype.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves its selective affinity towards the serotonin 5-HT1D receptor subtype. Upon binding to the receptor, this compound inhibits the release of neurotransmitters such as serotonin and noradrenaline, which are implicated in various neurological disorders. This inhibition leads to a decrease in the activity of the central nervous system, resulting in the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the release of neurotransmitters such as serotonin and noradrenaline, which are implicated in various neurological disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine is its high affinity towards the serotonin 5-HT1D receptor subtype, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One potential direction is the development of more water-soluble analogs of this compound to improve its bioavailability. Another direction is the investigation of the therapeutic potential of this compound in various neurological disorders such as migraine, depression, and anxiety. Additionally, the development of selective ligands for the serotonin 5-HT1D receptor subtype can lead to the discovery of novel therapeutic agents for the treatment of these disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits selective affinity towards the serotonin 5-HT1D receptor subtype and has been shown to have anxiolytic and antidepressant effects in animal models. The synthesis method of this compound involves the reaction of 1-(3-bromobenzyl)piperidine with 4-(2-methoxyphenyl)piperazine in the presence of a palladium catalyst. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperidine with 4-(2-methoxyphenyl)piperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination reaction, resulting in the formation of this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
Aplicaciones Científicas De Investigación
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit selective affinity towards the serotonin 5-HT1D receptor subtype, which has been implicated in various neurological disorders such as migraine, depression, and anxiety. This compound has been shown to have a high affinity for the 5-HT1D receptor subtype, making it a potential candidate for the treatment of these disorders.
Propiedades
Fórmula molecular |
C23H30BrN3O |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H30BrN3O/c1-28-23-8-3-2-7-22(23)27-15-13-26(14-16-27)21-9-11-25(12-10-21)18-19-5-4-6-20(24)17-19/h2-8,17,21H,9-16,18H2,1H3 |
Clave InChI |
LXBWZMZKODZREL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)Br |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)


![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
